
Auramycin F
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描述
Auramycin F is a natural product found in Streptomyces galilaeus with data available.
常见问题
Basic Research Questions
Q. What are the established methodologies for isolating and characterizing Auramycin F from natural sources?
- Methodological Answer : Isolation typically involves solvent extraction (e.g., ethyl acetate or methanol) followed by chromatographic techniques like HPLC or TLC for purification. Structural elucidation employs NMR (¹H, ¹³C, 2D-COSY) and high-resolution mass spectrometry (HR-MS). For reproducibility, document solvent ratios, column specifications, and instrument parameters (e.g., NMR frequency, MS ionization mode) .
- Example Table :
Technique | Purpose | Key Parameters |
---|---|---|
HPLC | Purification | Column type (C18), mobile phase (acetonitrile:water), flow rate (1 mL/min) |
NMR | Structural analysis | Solvent (CDCl₃), frequency (400 MHz) |
HR-MS | Molecular weight confirmation | Ionization mode (ESI), resolution (>30,000) |
Q. How can researchers validate the antibacterial mechanism of this compound in vitro?
- Methodological Answer : Use standardized assays like broth microdilution (CLSI guidelines) to determine MIC (Minimum Inhibitory Concentration). Combine with fluorescence microscopy (SYTOX Green uptake for membrane disruption) and proteomic analysis (LC-MS/MS) to identify target pathways. Include positive controls (e.g., vancomycin) and account for solvent effects (DMSO cytotoxicity thresholds) .
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?
- Methodological Answer : Non-linear regression models (e.g., log-logistic curves) in software like GraphPad Prism. Report IC₅₀ values with 95% confidence intervals. For significance testing, use ANOVA with post-hoc Tukey tests. Ensure sample sizes are justified via power analysis (α=0.05, power=0.8) .
Advanced Research Questions
Q. How can contradictory data on this compound’s cytotoxicity across cell lines be systematically resolved?
- Methodological Answer : Apply a contradiction analysis framework:
Identify variables : Cell line origin (e.g., HeLa vs. HEK293), culture conditions (serum concentration, passage number).
Assay normalization : Use ATP-based viability assays alongside flow cytometry (Annexin V/PI staining) to distinguish apoptosis from necrosis.
Meta-analysis : Pool data from multiple studies using random-effects models to assess heterogeneity (I² statistic) .
Q. What strategies ensure interoperability of this compound datasets across omics platforms (e.g., transcriptomics vs. metabolomics)?
- Methodological Answer : Adhere to FAIR principles:
- Findable : Deposit raw data in repositories (e.g., GEO, MetaboLights) with persistent identifiers (DOIs).
- Interoperable : Use standardized formats (mzML for MS, .CEL for microarrays) and ontologies (ChEBI for metabolites).
- Reusable : Provide metadata templates detailing experimental conditions (e.g., exposure time, dosage) .
Q. How should researchers design longitudinal studies to assess this compound resistance development in bacterial models?
- Methodological Answer :
- Experimental Design : Serial passaging of bacteria (e.g., S. aureus) in sub-MIC this compound over 30 generations. Include controls for spontaneous mutation rates.
- Data Collection : Whole-genome sequencing (Illumina NovaSeq) at intervals (every 5 generations) to track SNP accumulation.
- Analysis : Use tools like Breseq for mutation mapping and correlate with phenotypic resistance (MIC shifts) .
Q. What frameworks optimize target identification for this compound in complex biological systems?
- Methodological Answer : Integrate chemoproteomics (activity-based protein profiling) with CRISPR-Cas9 knockout screens. Validate hits via SPR (Surface Plasmon Resonance) for binding affinity (KD values). Use STRING-DB for pathway enrichment analysis to prioritize high-confidence targets .
Q. Guidance for Methodological Rigor
- Avoiding Common Pitfalls :
- Ethical Data Reporting : Disclose conflicts of interest and raw data availability per ICMJE guidelines .
属性
CAS 编号 |
83829-32-7 |
---|---|
分子式 |
C41H53NO15 |
分子量 |
799.9 g/mol |
IUPAC 名称 |
methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[(2S,4S,5S,6S)-4-hydroxy-5-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2,5,7-trihydroxy-2-methyl-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate |
InChI |
InChI=1S/C41H53NO15/c1-17-24(43)11-12-28(52-17)56-39-19(3)54-30(15-26(39)45)57-38-18(2)53-29(14-23(38)42(5)6)55-27-16-41(4,50)34(40(49)51-7)21-13-22-33(37(48)32(21)27)36(47)31-20(35(22)46)9-8-10-25(31)44/h8-10,13,17-19,23-24,26-30,34,38-39,43-45,48,50H,11-12,14-16H2,1-7H3/t17-,18-,19-,23-,24-,26-,27-,28-,29-,30-,34-,38+,39+,41+/m0/s1 |
InChI 键 |
WGLYNEPBFANBDP-LPXMBIOWSA-N |
SMILES |
CC1C(CCC(O1)OC2C(OC(CC2O)OC3C(OC(CC3N(C)C)OC4CC(C(C5=CC6=C(C(=C45)O)C(=O)C7=C(C6=O)C=CC=C7O)C(=O)OC)(C)O)C)C)O |
手性 SMILES |
C[C@H]1[C@H](CC[C@@H](O1)O[C@@H]2[C@@H](O[C@H](C[C@@H]2O)O[C@@H]3[C@@H](O[C@H](C[C@@H]3N(C)C)O[C@H]4C[C@@]([C@@H](C5=CC6=C(C(=C45)O)C(=O)C7=C(C6=O)C=CC=C7O)C(=O)OC)(C)O)C)C)O |
规范 SMILES |
CC1C(CCC(O1)OC2C(OC(CC2O)OC3C(OC(CC3N(C)C)OC4CC(C(C5=CC6=C(C(=C45)O)C(=O)C7=C(C6=O)C=CC=C7O)C(=O)OC)(C)O)C)C)O |
Key on ui other cas no. |
83829-32-7 |
同义词 |
auramycin F |
产品来源 |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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